molecular formula C26H19N5O3S B2642630 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958613-55-3

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2642630
CAS No.: 958613-55-3
M. Wt: 481.53
InChI Key: JBYJXMCRALILBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-c]quinazolin-3-one core, a nitrogen-rich heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . Position 5 is substituted with a [(4-nitrophenyl)methyl]sulfanyl moiety, which contributes electron-withdrawing effects (via the nitro group) and modulates lipophilicity.

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O3S/c32-25-23(13-17-14-27-21-7-3-1-5-19(17)21)28-24-20-6-2-4-8-22(20)29-26(30(24)25)35-15-16-9-11-18(12-10-16)31(33)34/h1-12,14,23,27H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJXMCRALILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazoquinazoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and indole groups can enhance antimicrobial efficacy.

Anticancer Potential

The imidazoquinazoline scaffold has been explored for its anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth.

Synthetic Approaches

The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can be achieved through several methods:

  • One-Pot Reactions : This method simplifies the synthesis by combining multiple reactants in a single reaction vessel, reducing time and improving yield .
  • Condensation Reactions : The compound can be synthesized via condensation reactions involving indole derivatives and quinazoline precursors under acidic or basic conditions .

Antimicrobial Activity against MRSA

In a study assessing the antimicrobial efficacy of synthesized quinazoline derivatives, compounds similar to 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one were tested against MRSA strains. Results indicated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL for certain derivatives, demonstrating their potential as effective antibiotics .

Anticancer Activity

A series of imidazoquinazolines were evaluated for their anticancer properties against human cancer cell lines. The results showed that specific modifications to the compound's structure led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (Position 5 Substituent) Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
Target Compound: [(4-Nitrophenyl)methyl]sulfanyl Indol-3-ylmethyl C27H20N5O3S* ~518.55 Nitro group enhances electron deficiency; indole enables π-π interactions/H-bonding. -
5-(Methylsulfanyl) None (unsubstituted) C11H9N3OS 231.27 Minimal steric bulk; lower lipophilicity.
5-[(3-Chlorobenzyl)sulfanyl] None C17H12ClN3OS 341.81 Chlorine introduces moderate electronegativity; increased lipophilicity vs. methyl.
5-[(3-Nitrobenzyl)sulfanyl] 2-Oxo-2-(4-phenylpiperazinyl) C29H26N6O4S 554.62 Nitro group similar to target; piperazinyl-oxoethyl at position 2 enhances solubility.
5-[(7-Chloro-4-oxo-pyrido[1,2-a]pyrimidinyl)methyl sulfanyl] Phenyl C26H17ClN4O2S 492.95 Extended fused-ring system; potential DNA intercalation.
5-[2-(Trifluoromethyl)benzyl sulfanyl] 3-Isopropyl, 8,9-dimethoxy C23H22F3N3O3S 477.50 Trifluoromethyl enhances metabolic stability; methoxy groups adjust polarity.

*Estimated based on structural analogy.

Key Comparisons:

The trifluoromethyl group in combines electronegativity and lipophilicity, offering metabolic resistance absent in the nitro-substituted target.

Lipophilicity and Solubility :

  • The indol-3-ylmethyl group at position 2 increases aromatic surface area, likely reducing aqueous solubility compared to unsubstituted () or piperazinyl-oxoethyl () analogs.
  • The methoxy groups in may counterbalance lipophilicity from the trifluoromethyl group, whereas the target compound’s nitro group could further reduce solubility.

Biological Implications :

  • Nitro groups are often associated with antimicrobial or antiparasitic activity (e.g., nitroimidazoles) but may confer toxicity risks .
  • The indole moiety in the target compound could facilitate interactions with serotonin receptors or kinase domains, unlike phenyl () or isopropyl () substituents.

Synthetic Accessibility :

  • Sulfanyl introduction methods (e.g., thiol-disulfide exchange, as in ) are likely shared across analogs. However, nitro-group installation may require controlled nitration conditions to avoid byproducts.

Biological Activity

The compound 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with quinazolinone precursors. The synthesis typically employs various catalysts and solvents to optimize yields. For instance, a recent study demonstrated the use of p-toluenesulfonic acid (p-TSA) in acetonitrile to achieve a yield of 33% for related indolylquinazolinones, highlighting the importance of reaction conditions in the synthesis process .

Antimicrobial Properties

Recent evaluations have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent activity; for example, a derivative of this compound demonstrated an MIC of 0.98 μg/mL against MRSA . The compound's ability to inhibit biofilm formation in S. aureus further underscores its therapeutic potential in treating resistant infections .

Anticancer Activity

The cytotoxic effects of the compound were assessed against several cancer cell lines, including A549 (lung cancer) and others. Compounds derived from this structure exhibited significant antiproliferative activities, with some showing preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts . This suggests potential applications in cancer therapy, particularly for rapidly proliferating tumors.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies have indicated that it binds effectively to RelA/SpoT homolog proteins involved in bacterial stress responses . This interaction may disrupt critical signaling pathways necessary for bacterial survival and proliferation.

Case Studies

  • Antibacterial Efficacy : In a comparative study, derivatives of the compound were tested against standard strains of bacteria. The results showed that compounds with halogen substitutions exhibited lower MIC values, indicating enhanced antibacterial properties .
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that certain derivatives significantly inhibited cell growth at low concentrations. Notably, compounds 3c and 3k displayed particularly strong activity against A549 cells .

Data Summary

Activity Type Tested Strains/Cells MIC (μg/mL) Notes
AntibacterialMRSA ATCC 433000.98High potency against resistant strains
AntibacterialS. aureus ATCC 259233.90Effective against standard reference strain
AnticancerA549 (lung cancer)VariesSignificant antiproliferative effects
AnticancerNon-tumor fibroblastsHigher than A549Preferential growth suppression

Q & A

Basic: How can I optimize the synthesis of this compound using Design of Experiments (DOE)?

Answer:
To optimize synthesis, employ a factorial design to evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify interactions between variables. For example:

  • Factors : Vary molar ratios of indole and nitrophenyl precursors, reaction time, and temperature.
  • Response Variables : Monitor yield, purity (via HPLC), and byproduct formation (TLC/LC-MS).
    Statistical software (e.g., Minitab) can model interactions and predict optimal conditions. This approach reduces the number of trials while ensuring robustness .

Advanced: What computational methods can elucidate reaction mechanisms for this heterocyclic system?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways, such as sulfanyl group incorporation or indole ring activation.

  • Steps :
    • Optimize geometries of reactants, intermediates, and transition states.
    • Calculate activation energies to identify rate-limiting steps.
    • Validate with experimental kinetics (e.g., stopped-flow spectroscopy).
      Tools like Gaussian or ORCA integrate with molecular dynamics simulations to predict solvent effects .

Basic: Which analytical techniques are suitable for characterizing this compound’s purity and structure?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30, 0.1% TFA).
  • FTIR : Confirm functional groups (e.g., indole N-H stretch at ~3400 cm⁻¹, sulfanyl S-C at ~600 cm⁻¹).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve imidazoquinazolinone protons (δ 7.5–8.2 ppm) and nitrophenyl substituents .

Advanced: How can molecular docking predict biological targets for this compound?

Answer:

  • Target Selection : Prioritize kinases or receptors with binding pockets complementary to the imidazoquinazolinone core (e.g., EGFR, PDGFR).
  • Docking Workflow :
    • Prepare the ligand (protonation states, energy minimization).
    • Use AutoDock Vina or Glide to dock into target structures (PDB: 1M17, 2JIU).
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
      Cross-reference results with in vitro enzyme inhibition assays .

Advanced: How to resolve contradictions between experimental and computational data on reactivity?

Answer:
Discrepancies may arise from solvent effects or unaccounted transition states.

  • Approach :
    • Re-examine computational models for implicit vs. explicit solvent accuracy.
    • Conduct kinetic isotope effects (KIE) experiments to validate proposed mechanisms.
    • Use multivariate analysis to reconcile outliers (e.g., PCA on reaction parameters).
      Feedback loops integrating experimental data into recalibrated simulations enhance reliability .

Basic: What strategies improve yield in multi-step synthesis of the imidazoquinazolinone core?

Answer:

  • Intermediate Isolation : Purify key intermediates (e.g., indolylmethyl derivatives) via column chromatography (silica gel, hexane/EtOAc gradient).
  • Protection/Deprotection : Temporarily protect nitrophenyl groups using Boc to prevent side reactions.
  • Catalysis : Employ Pd/C or organocatalysts for C-S bond formation .

Advanced: Can X-ray crystallography confirm the stereoelectronic effects of the nitrophenyl group?

Answer:
Yes. Single-crystal X-ray diffraction:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Analyze electron density maps to assess resonance effects between the nitro group and imidazoquinazolinone π-system.
  • Compare bond lengths/angles with DFT-optimized structures to identify electron-withdrawing impacts .

Basic: How to assess the compound’s stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies :
    • Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours.
    • Monitor degradation via UPLC-MS; identify products (e.g., hydrolysis of sulfanyl group).
    • Derive Arrhenius plots to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.